molecular formula C27H26FN3O3 B2953533 1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 1018161-56-2

1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2953533
CAS No.: 1018161-56-2
M. Wt: 459.521
InChI Key: DFUYMMRINFXVJU-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a combination of fluorophenyl, hydroxypropyl, methylphenoxy, and benzodiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazole structure, followed by the introduction of the fluorophenyl and pyrrolidinone groups. The hydroxypropyl and methylphenoxy groups are then added through subsequent reactions. Common reagents used in these steps include fluorobenzene, pyrrolidinone, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The fluorophenyl group can be reduced to a phenyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while substitution of the fluorine atom could result in various substituted phenyl derivatives.

Scientific Research Applications

1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
  • 1-(3-bromophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Uniqueness

1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of functional groups also provides a versatile scaffold for further modifications and applications.

Properties

IUPAC Name

1-(3-fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3/c1-18-9-11-23(12-10-18)34-17-22(32)16-31-25-8-3-2-7-24(25)29-27(31)19-13-26(33)30(15-19)21-6-4-5-20(28)14-21/h2-12,14,19,22,32H,13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUYMMRINFXVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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